2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H11Cl4N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide typically involves a multi-step process. One common method includes the nitration of 2,4-dichlorophenyl compounds followed by amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems are particularly useful for scaling up the production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and amide groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-13-7-10-15(16(22)11-13)20(27)23-14-8-5-12(6-9-14)19(26)24-17-3-1-2-4-18(17)25(28)29/h1-11H,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQIYPUPQZUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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